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Compound of Interest

Compound Name: 3-Hydroxy-3-methylpentanoic acid

Cat. No.: B089769 Get Quote

Structural isomers share the same molecular formula but differ in the connectivity of their

atoms. For the molecular formula C₆H₁₂O₃, a variety of hydroxy-methyl-substituted carboxylic

acids can be derived from different carbon backbones, primarily pentanoic, butanoic, and

propanoic acid frameworks. These subtle structural variations can lead to significant

differences in their physicochemical properties and biological functions. Understanding these

differences is crucial for applications in medicinal chemistry and chemical biology.

Identified Structural Isomers
The following sections detail the key structural isomers of 3-Hydroxy-3-methylpentanoic acid
that have been identified in the chemical literature.

Pentanoic Acid Backbone
3-Hydroxy-3-methylpentanoic acid

IUPAC Name: 3-Hydroxy-3-methylpentanoic acid[1]

CAS Number: 150-96-9[1]

Synonyms: 3-Hydroxy-3-methylvaleric acid, Deoxymevalonic acid[1][2]

2-Hydroxy-2-methylpentanoic acid

IUPAC Name: 2-Hydroxy-2-methylpentanoic acid[3]
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CAS Number: 28892-68-4[3]

2-Hydroxy-3-methylpentanoic acid

IUPAC Name: 2-Hydroxy-3-methylpentanoic acid[4]

CAS Number: 488-15-3[4]

Biological Significance: This isomer is a metabolite found in or produced by Escherichia

coli and is involved in the metabolism of L-isoleucine.[4][5] Elevated levels are observed in

the urine and blood of individuals with maple syrup urine disease (MSUD).[6]

2-Hydroxy-4-methylpentanoic acid (Leucic acid)

IUPAC Name: 2-Hydroxy-4-methylpentanoic acid

CAS Number: 498-36-2

Biological Significance: A metabolite derived from the branched-chain amino acid leucine.

3-Hydroxy-4-methylpentanoic acid

IUPAC Name: 3-Hydroxy-4-methylpentanoic acid

CAS Number: 5980-21-2

4-Hydroxy-2-methylpentanoic acid

IUPAC Name: 4-Hydroxy-2-methylpentanoic acid

CAS Number: N/A

4-Hydroxy-3-methylpentanoic acid

IUPAC Name: 4-Hydroxy-3-methylpentanoic acid

CAS Number: N/A

4-Hydroxy-4-methylpentanoic acid
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IUPAC Name: 4-Hydroxy-4-methylpentanoic acid

CAS Number: 23327-19-7

Biological Significance: This compound, also known as UMB68, is a selective ligand for

the γ-hydroxybutyrate (GHB) receptor. It does not bind to GABA receptors, making it a

useful tool for studying the pharmacology of the GHB receptor.[7]

5-Hydroxy-2-methylpentanoic acid

IUPAC Name: 5-Hydroxy-2-methylpentanoic acid

CAS Number: N/A

5-Hydroxy-3-methylpentanoic acid

IUPAC Name: 5-Hydroxy-3-methylpentanoic acid

CAS Number: N/A

Butanoic Acid Backbone
2-Ethyl-2-hydroxybutanoic acid

IUPAC Name: 2-Ethyl-2-hydroxybutanoic acid

CAS Number: 3639-21-2

3-Hydroxy-2,2-dimethylbutanoic acid

IUPAC Name: 3-Hydroxy-2,2-dimethylbutanoic acid

CAS Number: N/A

Quantitative Data Summary
The following table summarizes available quantitative data for the identified structural isomers.

Data for many of these compounds are sparse in the public domain.
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Isomer
Name

Molecular
Formula

Molecular
Weight (
g/mol )

CAS
Number

Melting
Point (°C)

Boiling
Point (°C)

3-Hydroxy-3-

methylpentan

oic acid

C₆H₁₂O₃ 132.16 150-96-9 -
250.4 at 760

mmHg[2]

2-Hydroxy-2-

methylpentan

oic acid

C₆H₁₂O₃ 132.16 28892-68-4 51 -

2-Hydroxy-3-

methylpentan

oic acid

C₆H₁₂O₃ 132.16 488-15-3 - -

2-Hydroxy-4-

methylpentan

oic acid

C₆H₁₂O₃ 132.16 498-36-2 78 - 80 -

3-Hydroxy-4-

methylpentan

oic acid

C₆H₁₂O₃ 132.16 5980-21-2 - -

4-Hydroxy-4-

methylpentan

oic acid

C₆H₁₂O₃ 132.16 23327-19-7 - -

2-Ethyl-2-

hydroxybutan

oic acid

C₆H₁₂O₃ 132.16 3639-21-2 78-79.5 -

Experimental Protocols
Detailed experimental protocols are critical for the synthesis and study of these isomers. Below

are protocols that have been described in the literature.

Synthesis of (R)-(+)-3-Hydroxy-4-methylpentanoic acid
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This protocol describes an asymmetric aldol addition for the synthesis of (R)-(+)-3-hydroxy-4-

methylpentanoic acid.

Materials:

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate [(R)-HYTRA]

Dry tetrahydrofuran (THF)

Diisopropylamine

n-Butyllithium in hexane (15% solution)

2-Methylbutane

2-Methylpropanal (isobutyraldehyde)

Saturated aqueous solution of ammonium chloride

Chloroform

Methanol

Potassium hydroxide

6 N Hydrochloric acid

Magnesium sulfate

Procedure:

Preparation of Lithium Diisopropylamide (LDA): In a 500-mL flask under a nitrogen

atmosphere, add dry THF (100 mL) and diisopropylamine (38.4 mL, 0.269 mol). Cool the

mixture to -78°C and add n-butyllithium solution (165 mL, 0.264 mol) with stirring. Replace

the cooling bath with an ice bath and continue stirring for 30 minutes.

Enolate Formation: In a separate 2-L flask under nitrogen, charge (R)-HYTRA (40.0 g, 0.120

mol) and add dry THF (400 mL). Cool the suspension to -78°C. Add the freshly prepared
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LDA solution via cannula with vigorous stirring. Stir the reaction mixture at 0°C for 60

minutes to complete the double deprotonation, resulting in a clear orange solution. Cool the

solution to below -70°C and add dry 2-methylbutane (900 mL).

Aldol Reaction: Cool the reaction flask to -128°C using a liquid nitrogen bath. Add a solution

of 2-methylpropanal (18.3 mL, 0.200 mol) in dry THF (5 mL) dropwise, maintaining the

temperature below -126°C. Continue stirring for 90 minutes at a temperature between

-128°C and -106°C.

Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of

ammonium chloride (500 mL) and allow it to warm to room temperature. Extract the aqueous

layer five times with chloroform (total 600 mL). Wash the combined organic extracts with

water, dry over magnesium sulfate, and evaporate to dryness.

To the crude product, add methanol (1.4 L), water (0.4 L), and potassium hydroxide (66.6 g)

and reflux for 3 hours. After cooling, remove the methanol by rotary evaporation. Filter the

remaining aqueous suspension and wash the solid with water.

Purification: Acidify the aqueous filtrate to pH 2.5 with 6 N hydrochloric acid and extract with

chloroform. Dry the combined organic layers with magnesium sulfate and concentrate under

reduced pressure to yield (R)-(+)-3-hydroxy-4-methylpentanoic acid.

General Synthesis of 3-Methylpentanoic Acid
(Illustrative)
This procedure for an analogous compound can be adapted for the synthesis of other structural

isomers through the appropriate choice of starting materials. This protocol describes the

saponification and decarboxylation of a substituted malonic ester.

Materials:

Ethyl sec-butylmalonate

Potassium hydroxide

Concentrated sulfuric acid
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Ether

Benzene

Procedure:

Saponification: In a 2-L round-bottomed flask, prepare a solution of potassium hydroxide

(200 g) in water (200 cc). While stirring, slowly add ethyl sec-butylmalonate (200 g) to the hot

solution. The heat of saponification will cause the solution to reflux. After the addition is

complete, boil the solution gently for 2 hours. Dilute with water (200 cc) and distill off 200 cc

of liquid to remove the ethanol formed.

Decarboxylation: Cool the remaining solution and slowly add a cold solution of concentrated

sulfuric acid (320 g) in water (450 cc) with stirring. Reflux the mixture for approximately 3

hours.

Isolation: An organic layer of the acid will form. Replace the reflux condenser with a

separator and distill the mixture, returning the aqueous portion to the distilling flask. Continue

this process for 10-15 hours until all the organic acid has been distilled over. Extract the final

aqueous portion in the separator with ether to recover any dissolved acid.

Purification: Distill off the ether. Mix the crude acid with an equal volume of dry benzene and

distill. Benzene and water will distill first, followed by 3-methylpentanoic acid at 193–196°C.

Biological Pathways and Mechanisms
L-Isoleucine Metabolism
2-Hydroxy-3-methylpentanoic acid is an intermediate in the metabolic pathway of the

branched-chain amino acid L-isoleucine. The pathway involves a series of enzymatic reactions.

A simplified representation of this pathway leading to the formation of 2-Hydroxy-3-

methylpentanoic acid is depicted below.
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L-Isoleucine

 (S)-3-Methyl-2-oxopentanoic acid

Branched-chain amino acid
aminotransferase

2-Hydroxy-3-methylpentanoic acid

Lactate dehydrogenase
(or similar reductase)

Click to download full resolution via product page

Simplified metabolic conversion of L-Isoleucine.

GHB Receptor Signaling Pathway
4-Hydroxy-4-methylpentanoic acid is a known ligand for the GHB receptor. The signaling

cascade initiated by the activation of the GHB receptor is complex and can modulate the

release of various neurotransmitters. The diagram below illustrates a simplified overview of the

GHB receptor signaling pathway.

Cell Membrane

GHB Receptor Gi/o ProteinActivates Adenylyl CyclaseInhibits

ATP

4-Hydroxy-4-methylpentanoic acid

Binds to

cAMP
Converts

Protein Kinase AActivates
Downstream Effects
(e.g., modulation of

neurotransmitter release)

Phosphorylates targets

Click to download full resolution via product page
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Simplified GHB receptor signaling cascade.

Conclusion
The structural isomers of 3-Hydroxy-3-methylpentanoic acid represent a diverse group of

molecules with distinct chemical and biological properties. While some isomers are involved in

fundamental metabolic pathways or exhibit specific pharmacological activities, many remain

poorly characterized. This guide serves as a foundational resource to encourage further

investigation into the synthesis, properties, and potential applications of these compounds in

various scientific and therapeutic fields. The detailed protocols and pathway diagrams provided

herein offer practical tools for researchers to advance our understanding of this interesting

class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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